molecular formula C22H22N2O3 B6140824 N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide

カタログ番号 B6140824
分子量: 362.4 g/mol
InChIキー: NWWCLUFKGHZHDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to a class of drugs known as Janus kinase inhibitors, which are being investigated for their ability to modulate the activity of cytokines and other signaling molecules involved in inflammatory and immune responses.

作用機序

N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide works by selectively inhibiting the activity of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines and growth factors. By blocking JAK activity, this compound can suppress the production of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma, as well as reduce the activity of immune cells such as T cells and B cells. This leads to a decrease in inflammation and immune-mediated damage, which can help alleviate the symptoms of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific disease and context. In general, it can reduce inflammation, modulate immune responses, and improve tissue repair and regeneration. It can also affect various metabolic pathways and signaling cascades involved in cell growth, differentiation, and survival.

実験室実験の利点と制限

N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for JAK inhibition. It is also relatively stable and easy to synthesize and purify. However, it has some limitations, such as its potential off-target effects and toxicity, which need to be carefully monitored and controlled. It may also require special handling and storage conditions to maintain its stability and activity.

将来の方向性

There are several potential future directions for research on N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide and related JAK inhibitors. These include:
1. Developing more selective and potent JAK inhibitors with fewer side effects and better pharmacokinetic properties.
2. Investigating the use of JAK inhibitors in combination with other drugs or therapies for synergistic effects and improved efficacy.
3. Exploring the potential benefits of JAK inhibitors in other diseases and conditions, such as cancer, neurodegenerative disorders, and metabolic disorders.
4. Studying the long-term effects of JAK inhibition on immune function, tissue repair, and overall health.
5. Developing new methods for delivering JAK inhibitors to specific tissues or cells for targeted therapy.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its potential benefits and limitations, and to develop more effective and safe JAK inhibitors for clinical use.

合成法

The synthesis of N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide involves several steps, starting with the reaction of 3-(cyclopentyloxy)aniline with 2-bromoacetophenone to form an intermediate compound. This is then subjected to a series of reactions involving isoxazole formation, amidation, and cyclization to yield the final product. The process has been optimized to achieve high yields and purity, and various analytical techniques are used to confirm the identity and quality of the compound.

科学的研究の応用

N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of autoimmune disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, as well as in the prevention of organ transplant rejection. It has also been investigated for its potential benefits in other conditions such as cancer, multiple sclerosis, and asthma.

特性

IUPAC Name

N-(3-cyclopentyloxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-15-20(21(24-27-15)16-8-3-2-4-9-16)22(25)23-17-10-7-13-19(14-17)26-18-11-5-6-12-18/h2-4,7-10,13-14,18H,5-6,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWCLUFKGHZHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。